molecular formula C10H24Sn B102225 Stannane, butyltriethyl- CAS No. 17582-53-5

Stannane, butyltriethyl-

Cat. No.: B102225
CAS No.: 17582-53-5
M. Wt: 263.01 g/mol
InChI Key: UVPJFOOYINQGPP-UHFFFAOYSA-N
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Description

Stannane, butyltriethyl- is an organotin compound with the molecular formula C10H24Sn. It is a member of the organotin hydrides, which are characterized by the presence of tin-hydrogen bonds. Organotin compounds, including stannane, butyltriethyl-, are widely used in various industrial and research applications due to their unique chemical properties .

Scientific Research Applications

Stannane, butyltriethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

Stannanes have various catalytic applications. A mechanism has been proposed involving coordination of tin with –OH containing compounds and possibly the other reactants . Also, tin catalysts can find vast applications in the field of condensation reactions for preparing room temperature vulcanized silicones .

Safety and Hazards

The safety data sheet for butylstannane provides information on its hazards . It is toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. It is suspected of causing genetic defects and may damage fertility or the unborn child .

Future Directions

The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, butyltriethyl- can be synthesized through the reduction of the corresponding organotin chlorides using reducing agents such as lithium aluminium hydride, sodium borohydride, or diborane. The general reaction involves the reduction of butyltriethyltin chloride with lithium aluminium hydride in an inert atmosphere to yield stannane, butyltriethyl-.

Industrial Production Methods: In industrial settings, the production of stannane, butyltriethyl- often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent yields. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Stannane, butyltriethyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form organotin oxides or hydroxides.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: It can be used with reducing agents like lithium aluminium hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Comparison with Similar Compounds

    Tributyltin Hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.

    Trimethyltin Chloride: An organotin compound with different substituents and applications.

    Dibutyltin Oxide: Used in industrial applications but with different chemical properties.

Uniqueness: Stannane, butyltriethyl- is unique due to its specific substituents (butyl and triethyl groups) which impart distinct chemical reactivity and physical properties. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

butyl(triethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h1,3-4H2,2H3;3*1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPJFOOYINQGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170032
Record name Stannane, butyltriethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17582-53-5
Record name Stannane, butyltriethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017582535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl triethyltin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, butyltriethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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